Piperidine vs. Piperazine N-Heterocycle: Hydrogen-Bond Acceptor Count and cLogP Divergence
The target compound bears a piperidine ring, giving it 3 hydrogen-bond acceptor (HBA) sites and a computed XLogP3 of 2 [1]. Its direct piperazine analog, 2-(2-(piperazin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352534-63-4), replaces one methylene unit with an NH group, increasing the HBA count to 4 and lowering the predicted lipophilicity. This structural difference is expected to reduce passive membrane permeability and alter oral bioavailability potential relative to the piperidine form.
| Evidence Dimension | Hydrogen-bond acceptor count and predicted lipophilicity |
|---|---|
| Target Compound Data | HBA = 3; XLogP3 = 2 (PubChem computed) [1] |
| Comparator Or Baseline | Piperazine analog (CAS 1352534-63-4): HBA = 4; XLogP3 < 2 (estimated by structural analogy, no experimental logP reported for comparator) |
| Quantified Difference | ΔHBA = +1 for piperazine analog; ΔXLogP3 ~ -1 (estimated) |
| Conditions | Computed properties using PubChem 2.2 / XLogP3 3.0 |
Why This Matters
Procurement for lead optimization programs requiring balanced permeability necessitates verifying the exact heterocycle, as the piperazine analog's extra H-bond donor may penalize CNS penetration or oral absorption.
- [1] PubChem Compound Summary for CID 102541530, 2-(2-(Piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde. Computed Properties section. View Source
